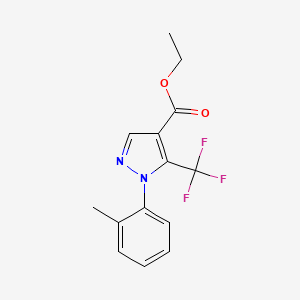

Ethyl 5-(trifluoromethyl)-1-o-tolyl-1H-pyrazole-4-carboxylate

Description

Ethyl 5-(trifluoromethyl)-1-o-tolyl-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by a trifluoromethyl (-CF₃) group at the 5-position, an ethyl carboxylate ester at the 4-position, and an o-tolyl (2-methylphenyl) substituent at the 1-position of the pyrazole ring. The molecular formula is C₁₄H₁₃F₃N₂O₂, with an average molecular mass of 298.26 g/mol and a single-isotope mass of 298.0929 g/mol . The o-tolyl group introduces steric hindrance and electron-donating effects, while the trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound relevant in agrochemical and pharmaceutical research.

Properties

Molecular Formula |

C14H13F3N2O2 |

|---|---|

Molecular Weight |

298.26 g/mol |

IUPAC Name |

ethyl 1-(2-methylphenyl)-5-(trifluoromethyl)pyrazole-4-carboxylate |

InChI |

InChI=1S/C14H13F3N2O2/c1-3-21-13(20)10-8-18-19(12(10)14(15,16)17)11-7-5-4-6-9(11)2/h4-8H,3H2,1-2H3 |

InChI Key |

PXQGYEJUVIZVQH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2C)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of ethyl 5-(trifluoromethyl)-1-o-tolyl-1H-pyrazole-4-carboxylate typically involves:

- Formation of a suitable β-ketoester or its derivative bearing trifluoromethyl substitution.

- Condensation with a hydrazine derivative (e.g., o-tolyl hydrazine) to form the pyrazole ring.

- Esterification or direct use of ethyl ester intermediates to incorporate the ethyl carboxylate group.

This approach aligns with classical pyrazole synthesis via hydrazine condensation with β-dicarbonyl compounds.

Specific Synthetic Routes

From Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate Derivatives

A patent (WO2012025469A1) describes the preparation of related fluorinated pyrazole esters by reacting ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate derivatives with methylhydrazine. Although this example focuses on difluoromethyl substitution, the methodology is adaptable to trifluoromethyl analogs by employing the corresponding trifluoromethyl-substituted β-ketoester precursors.

- The β-ketoester intermediate is dissolved in an inert solvent under nitrogen and cooled to 0 °C.

- Anhydrous hydrazine derivative (e.g., methylhydrazine or o-tolyl hydrazine) is added dropwise, causing an exothermic reaction.

- The reaction mixture is allowed to warm to room temperature, followed by acid quenching.

- The product is isolated by phase separation and purification, often by chromatography.

This method yields pyrazole-4-carboxylate esters with good regioselectivity and purity.

From Ethyl 2-chloroacetoacetate and Aryl Hydrazines

A literature procedure for related pyrazoles involves:

- Reaction of ethyl 2-chloroacetoacetate with an arylhydrazine derivative (such as o-tolyl hydrazine) in ethanol with sodium acetate as a base.

- The mixture is stirred rapidly at room temperature for about 1 hour.

- The resulting 1,2-diaza-1,3-diene intermediate cyclizes to form the pyrazole ring.

- The crude product is filtered and purified by column chromatography.

This method is straightforward and suitable for synthesizing various 1-aryl-5-substituted pyrazole esters, including trifluoromethyl-substituted analogs.

Cyclopropanol Ring-Opening with Aryldiazonium Salts (Advanced Method)

A more recent synthetic approach uses:

- Aryldiazonium tetrafluoroborate salts (derived from o-tolyl amines) reacted with cyclopropanol derivatives in the presence of copper(II) acetate as a catalyst.

- The reaction is conducted in anhydrous acetonitrile under nitrogen at room temperature.

- This method allows for the formation of N-arylpyrazoles with trifluoromethyl substitution by ring-opening and coupling mechanisms.

- The crude product is extracted and purified by silica gel chromatography.

This method offers mild conditions and good functional group tolerance but requires access to specialized intermediates.

Data Summary Table of Preparation Methods

| Method No. | Starting Materials | Key Reagents/Conditions | Product Type | Yield Range | Notes |

|---|---|---|---|---|---|

| 1 | Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate (or trifluoromethyl analog) + o-tolyl hydrazine | Anhydrous solvent, 0 °C to RT, acid quench | This compound | Moderate to high (>60%) | Exothermic addition; regioselective pyrazole formation |

| 2 | Ethyl 2-chloroacetoacetate + o-tolyl hydrazine | Ethanol, sodium acetate, RT, 1 h | Pyrazole carboxylate esters | Good (60-85%) | Simple, rapid, scalable |

| 3 | Cyclopropanol derivatives + aryldiazonium tetrafluoroborate salts | Cu(OAc)2 catalyst, MeCN, N2, RT, 4-12 h | N-arylpyrazoles with trifluoromethyl | Variable (50-80%) | Mild conditions, requires diazonium salts |

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(trifluoromethyl)-1-o-tolyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of new derivatives with different functional groups.

Scientific Research Applications

Ethyl 5-(trifluoromethyl)-1-o-tolyl-1H-pyrazole-4-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing new bioactive molecules.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of Ethyl 5-(trifluoromethyl)-1-o-tolyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and proteins. The pyrazole ring can participate in hydrogen bonding and other interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Ethyl 1-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

- Structure : Differs by a para-methylphenyl (p-tolyl) substituent instead of o-tolyl.

- Key Differences: Electronic Effects: The para-methyl group is less sterically hindered, allowing for better planarity and stronger intermolecular interactions. Physical Properties: No melting point (mp) data is available, but para-substitution typically increases crystallinity compared to ortho-substituted analogues. Applications: Similar to the target compound but may exhibit higher solubility due to reduced steric bulk .

Ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

- Structure: Features a nitro (-NO₂) group at the para position of the phenyl ring (CAS 175137-35-6).

- Key Differences: Electronic Effects: The nitro group is strongly electron-withdrawing, polarizing the pyrazole ring and enhancing reactivity in electrophilic substitutions. Physical Properties: Mp = 106–110°C, likely higher than the o-tolyl derivative due to stronger dipole-dipole interactions . Applications: Potential use as a reactive intermediate or in explosives research due to nitro group instability .

Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate

- Structure : Substituted at the pyrazole 3-position with a mixed electron-donating (methoxy) and electron-withdrawing (fluoro) phenyl group.

- Key Differences :

Heterocyclic Hybrids and Bioisosteres

Ethyl 3-(4-butyl-1H-1,2,3-triazol-1-yl)-1H-pyrazole-4-carboxylate

- Structure : Incorporates a triazole ring linked to the pyrazole core.

- Key Differences :

Ethyl 1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

- Structure : Contains a thiazole ring substituted with a fluorophenyl group.

- Applications: Explored in agrochemicals for enhanced pest resistance .

Biological Activity

Ethyl 5-(trifluoromethyl)-1-o-tolyl-1H-pyrazole-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C14H13F3N2O2

- Molecular Weight : 288.26 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The compound features a pyrazole ring substituted at the 5-position with a trifluoromethyl group and at the 1-position with an o-tolyl group. The trifluoromethyl group enhances lipophilicity, which may influence its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves:

- Starting Materials : o-Toluidine and ethyl trifluoroacetate.

- Reagents : Hydrazine or its derivatives.

- Method : The reaction is conducted under reflux conditions, allowing for the formation of the pyrazole ring through cyclization.

This method yields the target compound with good efficiency and purity, making it suitable for further biological evaluation.

Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. A study evaluating various pyrazole compounds found that those with similar structural motifs to this compound demonstrated moderate to high antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

| Compound Name | MIC (μg/mL) | Activity Type |

|---|---|---|

| This compound | 250 | Antibacterial |

| Ethyl 5-methyl-1-p-tolyl-1H-pyrazole-4-carboxylate | 200 | Antibacterial |

| Ethyl 5-amino-1H-pyrazole-4-carboxylate | 150 | Antibacterial |

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. In vitro studies demonstrated that this compound exhibited COX-2 inhibitory activity with an IC50 value comparable to established anti-inflammatory drugs like celecoxib .

Case Study 1: COX Inhibition

A recent study evaluated the efficacy of various pyrazole derivatives in inhibiting COX enzymes. This compound was found to have an IC50 value of approximately 0.01 μM against COX-2, indicating strong potential as an anti-inflammatory agent .

Case Study 2: Antimicrobial Testing

In another investigation, a series of pyrazole compounds, including this compound, were tested against both Gram-positive and Gram-negative bacteria. The results showed that this compound had a minimum inhibitory concentration (MIC) of 250 μg/mL against Staphylococcus aureus, suggesting its potential use as an antibacterial agent .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 5-(trifluoromethyl)-1-o-tolyl-1H-pyrazole-4-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation of ethyl acetoacetate derivatives with appropriate hydrazines. For example, describes a similar synthesis using ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by basic hydrolysis. Key parameters include solvent choice (e.g., ethanol or DMF), temperature (80–100°C), and stoichiometric ratios. Post-synthesis, column chromatography (SiO₂, ethyl acetate/hexane) is recommended for purification .

Q. How can NMR and IR spectroscopy be utilized to confirm the structure and substituent positions?

- Methodological Answer :

- ¹H NMR : The o-tolyl group shows aromatic protons as a multiplet (δ 7.2–7.5 ppm), while the ethyl ester appears as a triplet (δ 1.3 ppm) and quartet (δ 4.3 ppm). The pyrazole proton resonates near δ 8.0–8.5 ppm.

- ¹³C NMR : The trifluoromethyl group (CF₃) appears as a quartet (δ ~120 ppm, J = 280 Hz).

- IR : Ester C=O stretches near 1700–1750 cm⁻¹, and pyrazole ring vibrations at 1500–1600 cm⁻¹. Compare with reference data from and for validation .

Q. What purification techniques are most effective for isolating this compound?

- Methodological Answer : Recrystallization (using ethanol/water) and column chromatography (silica gel, ethyl acetate/hexane gradient) are standard. highlights the use of Pd-catalyzed cross-coupling reactions followed by aqueous workup and chromatography to achieve >95% purity .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure, and what software is recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) can determine bond lengths and angles. Use SHELXL ( ) for refinement, ensuring hydrogen bonding and disorder are accounted for. Validate structures using CIF checkers like PLATON ( ) to detect outliers (e.g., R-factor >5%) .

Q. What role do intermolecular interactions play in the crystal packing of this compound?

- Methodological Answer : Graph set analysis ( ) can classify hydrogen bonds (e.g., C–H···O/N) and π-π stacking. For example, the o-tolyl group may form C–H···O interactions with the ester carbonyl, stabilizing the lattice. Computational tools like Mercury can visualize packing motifs .

Q. How can density functional theory (DFT) predict electronic properties and reactivity?

- Methodological Answer : Optimize the geometry at the B3LYP/6-311+G(d,p) level (Gaussian 16) to calculate frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential maps, and Fukui indices. applied DFT to analyze charge distribution in a related pyrazole-carboxylic acid .

Q. What strategies can resolve contradictions between experimental and computational data (e.g., bond lengths or spectroscopic shifts)?

- Methodological Answer :

- For NMR: Compare computed (GIAO method) and experimental shifts; discrepancies >0.5 ppm may indicate solvent effects or conformational flexibility.

- For crystallography: Re-examine thermal ellipsoids for disorder. Use Olex2 or SHELXL to refine twinning or partial occupancy .

Q. How can reaction mechanisms for byproduct formation be investigated using kinetic studies?

- Methodological Answer : Conduct time-resolved ¹H NMR or LC-MS monitoring. For example, ’s Suzuki coupling could produce biphenyl byproducts; varying Pd catalyst loadings (0.5–5 mol%) and tracking intermediates identifies rate-limiting steps .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.